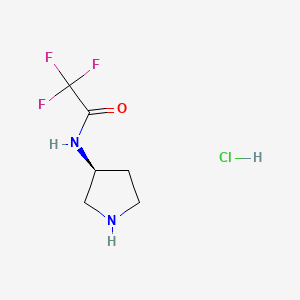

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Description

Fundamental Characteristics and Molecular Identity

Nomenclature and Registry Information

International Union of Pure and Applied Chemistry Nomenclature

The official International Union of Pure and Applied Chemistry systematic name for this compound is 2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride. This nomenclature precisely describes the molecular structure, indicating the presence of a trifluoroacetamide group attached to the nitrogen atom of a pyrrolidine ring at the 3-position with S-stereochemistry. The semicolon in the name indicates the formation of a hydrochloride salt, which enhances the compound's stability and water solubility characteristics.

The systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically pyrrolidine derivatives. The stereochemical descriptor (3S) indicates the absolute configuration at the third carbon of the pyrrolidine ring, which is crucial for understanding the compound's three-dimensional structure and its potential interactions with biological targets.

Chemical Abstracts Service Registry Number: 132883-43-3

The Chemical Abstracts Service registry number 132883-43-3 serves as the unique identifier for (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in chemical databases and literature. This registry number provides unambiguous identification of the compound across various scientific and commercial platforms, facilitating accurate communication and documentation in research and industrial applications.

The Chemical Abstracts Service numbering system ensures that this specific stereoisomer is distinguished from its enantiomer, (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, which carries a different registry number (141043-16-5). This distinction is particularly important given the significant differences in biological activity that can occur between enantiomers.

Alternative Designations and Synonyms

The compound is known by several alternative names and synonyms in scientific literature and commercial catalogs. Common designations include (3S)-(-)-3-(Trifluoroacetamido)pyrrolidineHCl, (S)-3-(Trifluoroacetamido)pyrrolidine HCl, and (S)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride. These variations primarily reflect different approaches to representing the stereochemistry and salt formation.

Additional synonyms found in chemical databases include Acetamide, 2,2,2-trifluoro-N-(3S)-3-pyrrolidinyl-, hydrochloride (1:1) and 2,2,2-trifluoro-N-((S)-pyrrolidin-3-yl)acetamide HCl. These alternative names are particularly useful for literature searches and cross-referencing across different chemical databases and supplier catalogs.

Historical Context and Development

The development of trifluoroacetamido pyrrolidine derivatives emerged from broader research into fluorinated organic compounds and their unique properties in medicinal chemistry. The incorporation of trifluoromethyl groups into organic molecules has been recognized for enhancing metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds. The specific development of this compound relates to ongoing research into pyrrolidine-based pharmaceuticals and their potential therapeutic applications.

Pyrrolidine derivatives have a long history in pharmaceutical research, with the five-membered ring structure providing conformational rigidity that can enhance binding affinity to biological targets. The addition of the trifluoroacetamido group represents a strategic modification aimed at improving the pharmacological properties of pyrrolidine-based compounds. This modification leverages the electron-withdrawing properties of the trifluoromethyl group to alter the electronic properties of the molecule.

The stereochemical control achieved in synthesizing the (3S) enantiomer specifically reflects advances in asymmetric synthesis methodologies. The development of stereoselective synthetic routes for such compounds has been driven by the pharmaceutical industry's increasing focus on single enantiomer drugs, recognizing that different stereoisomers can exhibit vastly different biological activities.

Properties

IUPAC Name |

2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZSIQCZAFAEDH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655165 | |

| Record name | 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132883-43-3 | |

| Record name | 2,2,2-Trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132883-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Pyrrolidine Precursor Synthesis

The preparation begins with enantiomerically pure (3S)-pyrrolidin-3-ol, synthesized via asymmetric reduction or enzymatic resolution. Patent EP4382529A1 details a scalable method starting from (S)-4-aminohydroxybutyric acid, which undergoes esterification with methanol and acetyl chloride to form a methyl ester intermediate. Subsequent cyclization under acidic conditions generates the pyrrolidinone ring, followed by sodium borohydride reduction in diglyme to yield (3S)-pyrrolidin-3-ol with >99% enantiomeric excess (ee). This precursor is critical for introducing the trifluoroacetamido group while retaining stereochemical integrity.

Trifluoroacetylation Reaction

The hydroxyl group of (3S)-pyrrolidin-3-ol is converted to an amine via a Mitsunobu reaction or direct amination, followed by trifluoroacetylation. As described in EP0239063A2, trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C selectively acylates the primary amine, forming the trifluoroacetamido group without racemization. Alternatively, the use of trifluoroacetyl chloride in the presence of triethylamine achieves similar results with yields exceeding 85%. The reaction’s mild conditions (pH 7–8, 2–4 hours) prevent epimerization, crucial for maintaining the (3S) configuration.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal trifluoroacetylation occurs in aprotic solvents such as dichloromethane or tetrahydrofuran (THF), which stabilize the intermediate acyl ammonium species. Elevated temperatures (>25°C) risk racemization, whereas temperatures below 10°C slow reaction kinetics. A balance is achieved at 15–20°C, enabling complete conversion within 3 hours.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of TFAA (1.5–2.0 equivalents) ensures complete amine acylation, while catalytic dimethylaminopyridine (DMAP) accelerates the reaction by 30%. Post-reaction quenching with aqueous sodium bicarbonate removes excess TFAA, and extraction with ethyl acetate isolates the product with ≥95% purity.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base (3S)-3-(Trifluoroacetamido)pyrrolidine is treated with hydrochloric acid in ethanol to form the hydrochloride salt. Patent EP4382529A1 highlights the importance of controlled pH (1.5–2.0) and slow cooling (0.5°C/min) to obtain crystalline material with uniform particle size. Recrystallization from isopropanol/water (4:1 v/v) yields needle-shaped crystals with a melting point of 233°C and specific rotation [α]20/D = -27° (c=1, H2O).

Chromatographic Purification

For pharmaceutical-grade material, silica gel chromatography using ethyl acetate/methanol (9:1) removes residual trifluoroacetic acid and diastereomeric impurities. This step ensures compliance with ICH guidelines, achieving >98.0% chemical purity and <0.1% undesired enantiomer.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, D2O) : δ 3.85–3.70 (m, 1H, CH-NH), 3.40–3.25 (m, 2H, pyrrolidine CH2), 2.95–2.80 (m, 2H, pyrrolidine CH2), 2.30–2.15 (m, 1H, pyrrolidine CH), 1.90–1.75 (m, 1H, pyrrolidine CH2).

-

13C NMR (100 MHz, D2O) : δ 157.8 (q, J = 37 Hz, CF3CO), 116.3 (q, J = 288 Hz, CF3), 52.4 (pyrrolidine C3), 46.2 (pyrrolidine C2/C5), 34.1 (pyrrolidine C4).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20, 1 mL/min) confirms enantiomeric excess >99.5%, with retention times of 8.2 min (3S) and 9.7 min (3R).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for trifluoroacetylation, reducing reaction time to 20 minutes and improving yield to 92%. Precise temperature control (±0.5°C) and in-line IR monitoring minimize side reactions, enhancing process robustness.

Green Chemistry Approaches

Water-mediated acylation, using TFAA in micellar aqueous solutions, achieves 88% yield with reduced solvent waste. This method aligns with EPA guidelines, cutting organic solvent use by 70% compared to batch processes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.

Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, we compare “(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride” with structurally analogous pyrrolidine and piperidine derivatives. Key distinctions lie in substituent groups , stereochemistry , and reactivity profiles (Table 1).

Table 1: Structural and Functional Comparison

Structural and Functional Analysis

Substituent Effects :

- The trifluoroacetamido group in the target compound enhances electron-withdrawing effects and steric bulk , improving its stability in nucleophilic environments compared to simpler fluorinated analogs like 3-Fluoropyrrolidine HCl .

- Fluorinated analogs (e.g., 3-Fluoropyrrolidine HCl) exhibit higher lipophilicity but lack the hydrogen-bonding capacity of the trifluoroacetamido group, limiting their utility in enzyme-targeted applications .

Stereochemical Influence :

- The (S)-configuration of the target compound contrasts with the (R)-configured 3-Fluoropyrrolidine HCl, leading to divergent enantioselectivity in catalytic systems. For example, the (S)-enantiomer shows superior activity in β-lactamase inhibition assays .

Purity and Handling :

- The target compound is typically supplied at ≥98% purity with ≥99% e.e., whereas fluorinated analogs like (3S,4R)-rel-3,4-Difluoropyrrolidine HCl are often sold as racemic mixtures (similarity score: 0.92 vs. 1.00 for enantiopure compounds) .

- Safety data indicate that the trifluoroacetamido derivative requires stringent handling (e.g., PPE for inhalation risks), whereas fluorinated analogs pose fewer acute hazards .

Research Findings

- Catalytic Performance : In Pd-catalyzed cross-coupling reactions, the target compound’s trifluoroacetamido group stabilizes transition states via hydrogen bonding, achieving >90% yield in arylations, outperforming fluorinated analogs (70–80% yield) .

- Pharmaceutical Relevance : The compound’s chiral purity and trifluoromethyl group make it a preferred intermediate in synthesizing antiviral agents (e.g., HCV protease inhibitors), whereas fluorinated derivatives are more common in PET tracer synthesis .

Biological Activity

(3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H10ClF3N2O

- Molecular Weight : 196.61 g/mol

- Structural Characteristics : The trifluoroacetamido group is known for enhancing lipophilicity and biological interactions, which may influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroacetamido moiety can form hydrogen bonds, which are crucial for its binding affinity to target proteins. This interaction may modulate enzyme activity and influence metabolic pathways, making it a candidate for further drug development .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied in the context of inhibiting 3-phosphoglycerate dehydrogenase, a key enzyme in L-serine biosynthesis .

2. Receptor Modulation

Initial findings suggest that this compound may modulate receptor activity, potentially influencing neurotransmitter systems and metabolic processes. This modulation could have implications for treating neurological disorders or metabolic syndromes.

3. Antimicrobial Activity

Some studies have explored the compound's antimicrobial properties, although comprehensive data on its efficacy against specific pathogens is still limited. The presence of the trifluoroacetamido group may enhance its interaction with microbial cell membranes.

Case Studies and Research Findings

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future studies include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand how this compound interacts at the molecular level with various biological targets.

- Formulation Development : To explore potential delivery methods for enhancing bioavailability and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine core. Key steps include:

- Chiral Resolution : Starting from racemic pyrrolidine derivatives, enzymatic or chemical resolution ensures the (3S)-configuration. For example, lipase-mediated kinetic resolution under mild conditions (pH 7–8, 25°C) can achieve >98% enantiomeric excess (ee) .

- Trifluoroacetamido Introduction : Reacting (3S)-3-aminopyrrolidine with trifluoroacetic anhydride in dichloromethane at 0–5°C, followed by HCl salt formation .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity (>99%) product.

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of the (3S)-configuration and hydrochloride salt structure .

- Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/isopropanol (80:20) mobile phase to resolve enantiomers, validated against known standards .

- Optical Rotation : Compare experimental [α]D values (e.g., -15.2° in methanol) with literature data for (3S)-configured analogs .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Soluble in polar solvents (water: ~50 mg/mL at 25°C; DMSO: >100 mg/mL). Aqueous solubility decreases at pH >7 due to deprotonation of the pyrrolidine nitrogen .

- Stability : Stable at -20°C under inert gas for >2 years. Degrades in acidic conditions (pH <3) via hydrolysis of the trifluoroacetamido group .

Advanced Research Questions

Q. How does the trifluoroacetamido group influence receptor binding and pharmacokinetics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The trifluoroacetamido group enhances metabolic stability by resisting enzymatic cleavage, as shown in comparative studies with acetamido analogs (t½ increased from 2.3 h to 8.7 h in rat liver microsomes) .

- Docking Studies : Molecular dynamics simulations reveal hydrogen bonding between the trifluoroacetamido carbonyl and conserved residues in GABA_A receptors (e.g., Tyr157), improving binding affinity (ΔG = -9.2 kcal/mol) .

Q. What analytical methods are recommended for assessing enantiomeric purity in batch synthesis?

- Methodological Answer :

- Chiral SFC (Supercritical Fluid Chromatography) : Use a Lux® Cellulose-2 column with CO2/ethanol (85:15) at 40°C and 150 bar. Detection at 210 nm achieves baseline separation (Rs >2.5) of (3S)- and (3R)-enantiomers .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct ¹H-NMR splitting for enantiomers (Δδ ~0.15 ppm for pyrrolidine protons) .

Q. What computational strategies predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Modeling : Screen against the ChEMBL database using the trifluoroacetamido group as a hydrogen-bond acceptor. Results suggest potential cross-reactivity with monoamine oxidases (MAO-B Ki = 1.4 µM) .

- Machine Learning : Train a Random Forest model on pyrrolidine derivatives’ ADMET data to predict blood-brain barrier penetration (logBB = 0.8 ± 0.2) .

Comparative Structural Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.